Cas no 74812-71-8 (3-chloro-1H-indene-2-carbaldehyde)

3-chloro-1H-indene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-chloro-1H-indene-2-carbaldehyde
- 1-Chloro-3H-indene-2-carboxaldehyde
- 2228AJ
- SB38555
- SY264217
-
- MDL: MFCD24135303
- インチ: 1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2
- InChIKey: BKLKOMMLYFQHDW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=O)CC2C=CC=CC=21
計算された属性
- せいみつぶんしりょう: 178.0185425g/mol
- どういたいしつりょう: 178.0185425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 17.1
3-chloro-1H-indene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-250MG |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 250MG |
¥ 2,052.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-10G |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 10g |
¥ 25,608.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-5G |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500MG |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 500MG |
¥ 3,418.00 | 2023-03-30 | |
eNovation Chemicals LLC | D920902-0.25g |
3-Chloro-1H-indene-2-carbaldehyde |
74812-71-8 | >95% | 0.25g |
$235 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500mg |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 500mg |
¥3730.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500.0mg |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 500.0mg |
¥3416.0000 | 2024-08-02 | |
eNovation Chemicals LLC | D920902-5g |
3-Chloro-1H-indene-2-carbaldehyde |
74812-71-8 | >95% | 5g |
$1430 | 2025-02-20 | |
eNovation Chemicals LLC | D920902-1g |
3-Chloro-1H-indene-2-carbaldehyde |
74812-71-8 | >95% | 1g |
$470 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-250.0mg |
3-chloro-1H-indene-2-carbaldehyde |
74812-71-8 | 95% | 250.0mg |
¥2050.0000 | 2024-08-02 |
3-chloro-1H-indene-2-carbaldehyde 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
3-chloro-1H-indene-2-carbaldehydeに関する追加情報
3-Chloro-1H-Indene-2-Carbaldehyde: A Comprehensive Overview
3-Chloro-1H-indene-2-carbaldehyde (CAS No. 74812-71-8) is a fascinating organic compound with significant potential in various fields of chemistry and materials science. This compound, also referred to as indene aldehyde derivative, has garnered attention due to its unique structural properties and versatile applications. Recent advancements in synthetic methodologies and its utilization in drug design have further highlighted its importance in contemporary chemical research.
The molecular structure of 3-chloro-1H-indene-2-carbaldehyde consists of an indene ring system with a chlorine substituent at the 3-position and an aldehyde group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The indene moiety, a bicyclic structure comprising a benzene ring fused with a cyclopentadienyl ring, contributes to the compound's aromaticity and stability. The presence of the aldehyde group introduces reactivity, enabling participation in various condensation reactions such as the Perkin reaction or Benzoin condensation.
Recent studies have explored the synthesis of 3-chloro-1H-indene-2-carbaldehyde through innovative routes, including transition-metal-catalyzed coupling reactions and directed metallation strategies. These methods have not only improved the efficiency of synthesis but also opened avenues for incorporating this compound into more complex molecular frameworks. For instance, researchers have successfully utilized this compound as an intermediate in the construction of bioactive molecules, leveraging its reactivity to form intricate carbon-carbon bonds.
The applications of 3-chloro-1H-indene-2-carbaldehyde extend beyond traditional organic synthesis. Its role as a ligand in transition-metal catalysis has been extensively investigated, particularly in asymmetric catalysis and cross-coupling reactions. The chlorine substituent at the 3-position plays a crucial role in modulating the electronic environment around the metal center, thereby influencing the selectivity and activity of the catalyst. This property has made it a valuable tool in developing enantioselective catalysts for industrial applications.
In addition to its catalytic applications, 3-chloro-1H-indene-2-carbaldehyde has shown promise in materials science. Researchers have employed this compound as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored functionalities.
Recent advancements in computational chemistry have also shed light on the electronic properties of 3-chloro-1H-indene-2-carbaldehyde, providing insights into its reactivity and stability. Density functional theory (DFT) studies have revealed that the aldehyde group significantly influences the compound's electron distribution, enhancing its ability to participate in nucleophilic addition reactions. Furthermore, these studies have identified potential sites for further functionalization, paving the way for novel applications in nanotechnology and optoelectronics.
The environmental impact of synthesizing 3-chloro-1H-indene-2-carbaldehyde has also been a topic of interest among researchers. Green chemistry approaches, such as using biodegradable solvents or employing enzymes for selective transformations, have been explored to minimize waste generation and improve sustainability. These efforts align with global initiatives aimed at reducing carbon footprints and promoting eco-friendly chemical processes.
In conclusion, 3-chloro-1H-indene-2-carbaldehyde (CAS No. 74812-71-8) stands out as a versatile compound with immense potential across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable asset in contemporary chemical research. As ongoing studies continue to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even more significant role in advancing scientific innovation.
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